4-[(4-bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one
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Overview
Description
4-[(4-bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one is an organic compound with the molecular formula C10H7BrF3NO It is known for its unique structure, which includes a bromophenyl group and a trifluorobut-3-en-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of 4-bromoaniline with 1,1,1-trifluoro-3-buten-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(4-bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-bromoaniline: Shares the bromophenyl group but lacks the trifluorobut-3-en-2-one moiety.
1,1,1-trifluoro-3-buten-2-one: Contains the trifluorobut-3-en-2-one moiety but lacks the bromophenyl group.
4-[(4-chlorophenyl)amino]-1,1,1-trifluorobut-3-en-2-one: Similar structure with a chlorine atom instead of bromine.
Uniqueness
4-[(4-bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one is unique due to the presence of both the bromophenyl group and the trifluorobut-3-en-2-one moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
176722-54-6 |
---|---|
Molecular Formula |
C10H7BrF3NO |
Molecular Weight |
294.1 |
Purity |
95 |
Origin of Product |
United States |
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